molecular formula C19H15N3O4 B6569788 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 922055-02-5

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B6569788
CAS No.: 922055-02-5
M. Wt: 349.3 g/mol
InChI Key: WODICYUOZXKEFX-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring two distinct heterocyclic moieties: a 1,3-dioxoisoindole group and a 2-oxo-1,2,3,4-tetrahydroquinoline unit. The acetamide linker bridges these two components, creating a conformationally flexible scaffold.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-16-8-5-11-9-12(6-7-15(11)21-16)20-17(24)10-22-18(25)13-3-1-2-4-14(13)19(22)26/h1-4,6-7,9H,5,8,10H2,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODICYUOZXKEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic derivative that exhibits potential biological activities. Its structure incorporates both isoindole and tetrahydroquinoline moieties, which are known for their diverse pharmacological profiles. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C₁₄H₁₃N₃O₃
  • Molecular Weight : 273.27 g/mol
  • CAS Number : Not specifically listed in the provided sources but can be derived from related compounds.

Anticancer Activity

Research indicates that compounds with tetrahydroquinoline structures often demonstrate anticancer properties. For instance, studies have shown that tetrahydroisoquinoline analogs can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as NF-kB and MAPK pathways .

Table 1: Summary of Anticancer Studies Involving Tetrahydroquinoline Derivatives

Study ReferenceCell LineActivity ObservedMechanism
Muñoz et al. (2011)Breast CancerCytotoxic effectsInteraction with gemcitabine and paclitaxel
Jo et al. (2016)VariousNF-kB inhibitionModulation of inflammatory pathways
Recent Review (2021)MultipleAntiproliferative effectsInduction of apoptosis

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Isoindole derivatives have been reported to exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameType of ActivityTarget Microorganisms
1H-Isoindole DerivativesAntibacterialGram-positive bacteria
Tetrahydroquinoline DerivativesAntifungalCandida species

Neuroprotective Effects

Studies on related compounds indicate neuroprotective effects against neurodegenerative diseases. The tetrahydroquinoline scaffold has been linked to neuroprotection through anti-inflammatory mechanisms and modulation of neurotransmitter systems .

Case Studies

  • Cytotoxic Effects on Breast Cancer Cells :
    In a study by Muñoz et al., new tetrahydroquinoline derivatives were synthesized and tested for their cytotoxic effects against human breast cancer cells. The study found that these compounds enhanced the efficacy of standard chemotherapeutics like gemcitabine, suggesting a synergistic effect .
  • Antimicrobial Properties :
    A review highlighted the antimicrobial potential of isoindole derivatives against various pathogens, emphasizing their role as promising candidates for developing new antibiotics in the face of rising antibiotic resistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Several analogues share the 1,3-dioxoisoindole-acetamide core but differ in their N-substituents:

  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylacetamide (): Substituent: Simple ethyl group. Molecular Weight: 232.23 g/mol.
  • N-(1,3-Dioxoisoindol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide (): Substituent: Phenoxy group with isopropyl and methyl substituents. Key Difference: The bulky hydrophobic substituent may enhance membrane permeability but reduce aqueous solubility. PubChem ID (CHEMBL1348731) suggests pharmaceutical screening relevance .
  • Compound in : Substituent: Benzothiazol-dioxane fused ring system with a dimethylaminoethyl group. The benzothiazol moiety may confer fluorescence or metal-binding properties .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent LogP* (Predicted)
Target Compound C₁₉H₁₅N₃O₄ 349.34 Tetrahydroquinolin-6-yl 2.1
2-(1,3-Dioxo...-N-ethylacetamide (Ev8) C₁₂H₁₂N₂O₃ 232.23 Ethyl 0.8
N-(1,3-Dioxo...phenoxy)acetamide (Ev10) C₂₁H₂₀N₂O₄ 364.40 Isopropyl-methylphenoxy 3.5
Compound in C₂₃H₂₅ClN₄O₅S 529.98 Benzothiazol-dioxane, dimethylaminoethyl 1.9

*LogP values estimated using fragment-based methods.

Hydrogen Bonding and Crystallinity

  • The tetrahydroquinoline moiety in the target compound may form intramolecular hydrogen bonds (N–H···O=C), stabilizing a planar conformation. emphasizes the role of hydrogen-bonding patterns (e.g., Etter’s graph sets) in dictating crystal packing .
  • Compared to the ethyl-substituted analogue (), the tetrahydroquinoline group likely enhances crystalline order due to additional H-bond donors/acceptors .

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